Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone is a nitrogen-containing heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their stability and diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone typically involves the cyclization of hydrazones derived from pyridine-2-aldehydes or ketones. One common method is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . This reaction is usually carried out under mild conditions, making it suitable for large-scale industrial production.
Another approach involves the use of metal-catalyzed reactions. For instance, rhodium, copper, and palladium catalysts have been employed to facilitate the cyclization process . These methods offer high yields and selectivity, making them attractive for industrial applications.
Chemical Reactions Analysis
Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: Electrophilic substitution reactions are common, where the benzoyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone involves its ability to act as a precursor for diazo compounds and metal carbenoids . These intermediates are highly reactive and can participate in various chemical transformations, including cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in their substitution patterns and reactivity.
Triazolopyrimidines: These compounds have a fused pyrimidine ring and exhibit different chemical properties and applications.
Triazolopyrazines: These compounds contain a pyrazine ring and are used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, making it a versatile intermediate for various applications.
Properties
Molecular Formula |
C13H9N3O |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
phenyl(triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C13H9N3O/c17-13(10-6-2-1-3-7-10)12-11-8-4-5-9-16(11)15-14-12/h1-9H |
InChI Key |
TXJCFPIIFWPBNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CN3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CN3N=N2 |
Origin of Product |
United States |
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